molecular formula C8H9ClN2 B12850569 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine CAS No. 1060811-73-5

1-(2-Chloropyridin-4-YL)cyclopropan-1-amine

Cat. No.: B12850569
CAS No.: 1060811-73-5
M. Wt: 168.62 g/mol
InChI Key: OHMWFACDYCRXQH-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-YL)cyclopropan-1-amine is a cyclopropane-based amine derivative featuring a 2-chloropyridin-4-yl substituent. This compound is of interest in medicinal chemistry due to its rigid cyclopropane ring, which imposes conformational constraints, and the chloropyridine moiety, which contributes to electronic and steric properties. It is used as a building block in drug discovery, particularly for targeting enzymes or receptors where heterocyclic amines play critical roles .

Properties

CAS No.

1060811-73-5

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9ClN2/c9-7-5-6(1-4-11-7)8(10)2-3-8/h1,4-5H,2-3,10H2

InChI Key

OHMWFACDYCRXQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 2-chloropyridine with a cyclopropanating agent under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to interact with multiple biological targets makes it a valuable pharmacophore in drug development. Notably, the compound has shown promise in:

  • Anticancer Research : Studies indicate that derivatives of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth.
  • Neuropharmacology : The compound is explored for its potential neuroprotective effects. It has been linked to modulating neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases.

The biological activity of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine is primarily associated with its interactions at the molecular level:

  • Enzyme Interaction Studies : Research has focused on how this compound interacts with enzymes and receptors, revealing mechanisms involving hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are critical for understanding its therapeutic potential and optimizing its efficacy.

Case Studies and Research Findings

Several case studies have documented the applications and effects of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine:

  • In one study, derivatives were synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxicity against specific cancer cell lines, which could pave the way for new cancer therapies.
  • Another research effort focused on the neuroprotective effects of this compound, highlighting its potential role in treating neurodegenerative diseases through modulation of neurotransmitter systems.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent/Position Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-Chloropyridin-4-YL)cyclopropan-1-amine 2-chloro on pyridine (4-position) C₈H₈ClN₂ 167.62 (free base) Rigid cyclopropane; electron-withdrawing Cl enhances stability and polarity .
1-(6-Chloropyridin-3-yl)cyclopropan-1-amine 6-chloro on pyridine (3-position) C₈H₈ClN₂ 167.62 Chlorine positional isomer; altered electronic effects on pyridine ring .
1-(Pyrimidin-4-yl)cyclopropan-1-amine Pyrimidine (4-position) C₇H₈N₃ 134.16 Pyrimidine ring increases hydrogen-bonding potential .
1-(2-Methylpyridin-4-YL)cyclopropanamine 2-methyl on pyridine (4-position) C₉H₁₂N₂ 148.20 Methyl group enhances lipophilicity; steric hindrance .
1-(Trifluoromethyl)cyclopropan-1-amine HCl CF₃ on cyclopropane C₄H₇F₃N•HCl 173.56 Strong electron-withdrawing CF₃ group; used in BACE1 inhibitors .
1-(2-Fluorophenyl)cyclopropan-1-amine HCl 2-fluoro on phenyl C₉H₁₁FN•HCl 187.64 Aromatic phenyl vs. pyridine; fluorine modulates bioavailability .

Biological Activity

1-(2-Chloropyridin-4-YL)cyclopropan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring and a chlorinated pyridine moiety, which contribute to its reactivity and interaction with biological targets. The molecular formula is C7H8ClN\text{C}_7\text{H}_8\text{Cl}\text{N} with a molecular weight of 169.61 g/mol.

The biological activity of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine is primarily linked to its role as a potential pharmacophore in drug development. Its interactions with various biological targets, such as enzymes and receptors, are facilitated through mechanisms including:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions are crucial for its therapeutic potential, influencing various cellular processes.

Biological Activity Overview

Research indicates that 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine exhibits several biological activities, particularly in the context of cancer treatment and neuropharmacological applications. Here are some key findings:

Anticancer Activity

1-(2-Chloropyridin-4-YL)cyclopropan-1-amine has shown promise in the treatment of various cancers, including:

  • Malignant melanoma
  • Solid tumors

In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, suggesting that it may act as an anti-cancer agent through modulation of specific signaling pathways.

Neuropharmacological Effects

The compound's structural similarity to other neuroactive agents suggests potential neuropharmacological activity. It has been investigated for its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cell proliferation in melanoma models
NeuropharmacologicalPotential modulation of neurotransmitter systems
Enzyme InteractionBinding studies with various enzymes

Case Study: Anticancer Efficacy

A study focused on the anticancer properties of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine demonstrated significant cytotoxic effects against human melanoma cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent for malignant melanoma.

Synthesis and Structural Analysis

The synthesis of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine involves several chemical reactions that can be optimized for yield and purity. Notably, the cyclopropane ring contributes to the compound's rigidity, influencing both its chemical reactivity and biological activity.

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Nucleophilic SubstitutionReaction with chlorinated pyridine derivatives85
CyclizationFormation from precursor amines75

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